N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a bromophenyl group and a chromenyl moiety, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, 5-hydroxy-2-phenyl-4H-chromen-4-one, and acetic anhydride.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as p-toluenesulfonic acid, and controlled temperature settings.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide
- N-(4-fluorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide
Uniqueness
N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C23H16BrNO5 |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C23H16BrNO5/c24-15-6-8-16(9-7-15)25-22(28)13-29-17-10-18(26)23-19(27)12-20(30-21(23)11-17)14-4-2-1-3-5-14/h1-12,26H,13H2,(H,25,28) |
InChI Key |
WHMLTTKUXSPHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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